molecular formula C19H16NNaO4 B14463671 2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-, monosodium salt CAS No. 68556-11-6

2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-, monosodium salt

Cat. No.: B14463671
CAS No.: 68556-11-6
M. Wt: 345.3 g/mol
InChI Key: OZTWQXKJHGKZDM-UHFFFAOYSA-M
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Description

2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-, monosodium salt is a complex organic compound with a unique structure that includes a naphthalene ring, a carboxamide group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-, monosodium salt typically involves the following steps:

    Formation of the Naphthalenecarboxamide Core: The initial step involves the formation of the naphthalenecarboxamide core through a reaction between naphthalene and a suitable carboxamide precursor under controlled conditions.

    Introduction of the Dimethoxyphenyl Group: The next step involves the introduction of the 2,5-dimethoxyphenyl group through a substitution reaction. This step requires the use of specific reagents and catalysts to ensure the selective attachment of the dimethoxyphenyl group to the naphthalenecarboxamide core.

    Hydroxylation: The hydroxylation of the compound is achieved through an oxidation reaction, where a hydroxyl group is introduced at the 3-position of the naphthalenecarboxamide ring.

    Formation of the Monosodium Salt: The final step involves the formation of the monosodium salt by reacting the hydroxylated compound with sodium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, along with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-, monosodium salt undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene ring or the dimethoxyphenyl group are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often require the use of catalysts such as palladium or platinum, along with suitable solvents like dichloromethane or toluene.

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted naphthalenecarboxamides.

Scientific Research Applications

2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-, monosodium salt has a wide range of scientific research applications:

    Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: The compound is being explored for its potential use in drug development, particularly in the treatment of certain diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-, monosodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-: This compound has a similar structure but lacks the hydroxyl group at the 3-position.

    3-[2-(tert-butylamino)-2-oxoethoxy]-N-(4-chloro-2,5-dimethoxyphenyl)-2-naphthalenecarboxamide: This compound has a different substituent at the 3-position and a chloro group on the dimethoxyphenyl ring.

    3-(Acetyloxy)-N-(4-chloro-2,5-dimethoxyphenyl)-2-naphthalenecarboxamide: This compound has an acetyloxy group at the 3-position and a chloro group on the dimethoxyphenyl ring.

Uniqueness

2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-, monosodium salt is unique due to the presence of the hydroxyl group at the 3-position and the monosodium salt form

Properties

CAS No.

68556-11-6

Molecular Formula

C19H16NNaO4

Molecular Weight

345.3 g/mol

IUPAC Name

sodium;3-[(2,5-dimethoxyphenyl)carbamoyl]naphthalen-2-olate

InChI

InChI=1S/C19H17NO4.Na/c1-23-14-7-8-18(24-2)16(11-14)20-19(22)15-9-12-5-3-4-6-13(12)10-17(15)21;/h3-11,21H,1-2H3,(H,20,22);/q;+1/p-1

InChI Key

OZTWQXKJHGKZDM-UHFFFAOYSA-M

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=CC=CC=C3C=C2[O-].[Na+]

Origin of Product

United States

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